molecular formula C3H7NO2 B106953 b-Alanine-2,2,3,3-d4 CAS No. 116173-67-2

b-Alanine-2,2,3,3-d4

Cat. No.: B106953
CAS No.: 116173-67-2
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
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Description

b-Alanine-2,2,3,3-d4: is a deuterated analog of 3-Aminopropanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic research.

Scientific Research Applications

Chemistry: b-Alanine-2,2,3,3-d4 is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and metabolic pathways.

Biology: In biological research, it serves as a tracer to investigate amino acid metabolism and protein synthesis.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: In the industrial sector, it is utilized in the synthesis of deuterated pharmaceuticals and as a standard in analytical chemistry.

Safety and Hazards

The safety and hazards associated with 3-Amino-2,2,3,3-tetradeuteriopropanoic acid are not explicitly provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Alanine-2,2,3,3-d4 typically involves the deuteration of 3-Aminopropanoic acid. One common method includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Aminopropanoic acid with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, often involving multiple steps of purification such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: b-Alanine-2,2,3,3-d4 can undergo oxidation reactions to form corresponding deuterated carboxylic acids.

    Reduction: The compound can be reduced to form deuterated amines.

    Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated amines.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of b-Alanine-2,2,3,3-d4 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated analog. The presence of deuterium atoms affects the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme activities. The compound targets various enzymes and metabolic pathways, allowing researchers to study the dynamics of biochemical processes.

Comparison with Similar Compounds

    3-Aminopropanoic acid: The non-deuterated analog.

    3-Amino-2,2,3,3-tetradeuteriobutanoic acid: Another deuterated amino acid with a similar structure.

Uniqueness: b-Alanine-2,2,3,3-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in mechanistic studies and as a tracer in metabolic research. The deuterium atoms confer stability and allow for precise tracking in various analytical techniques.

Properties

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRNVEIXFBKS-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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Synthesis routes and methods II

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
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Synthesis routes and methods III

Procedure details

In 10 ml of water, 226 mg (1 m.mol) of carnosine and 84 mg (1 m.mol) of sodium hydrogen carbonate were dissolved. The resultant solution and a solution of 380 mg (1 m.mol) of the N-hydroxysuccinimide ester of oleic acid of high purity obtained in Reference Example in 10 ml of tetrahydroxyfuran added thereto were stirred at normal room temperature with a magnetic stirrer and thus left reacting with each other for 15 hours. From the resultant reaction solution, about 200 mg of N-oleoyl-carnosine of high purity was obtained by acidifying the reaction solution with 6N hydrochloric acid, extracting the acidified reaction product from ethyl acetate, and repeatedly subjecting the extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v). This N-oleoyl-carnosine was analyzed by IR, , 1H-NMR and 13C-NMR. In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion), originating in oleic acid and the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion), originating in imidazole were discernible. Further, a marked decrease was found in the peak, 1,4580 cm-1 (NH deformation), prominent in the chart of carnosine. In the 1H-NMR spectrum, a chemical shift of the C9, C10 cis-form proton in the magnitude of 5.30 ppm originating in oleic acid was discernible. The integral ratio implied the presence of an amide bond between an oleic acid and a carnosine. From the --COOH of oleic acid, the magnitude of chemical shift of the proton of carbon at the alpha position was found to have shifted from 2.30 ppm to 2.00 ppm and that of chemical shift of the proton of carbon at the beta position was found to have shifted from 1.60 ppm to 1.45 ppm. In the 13C-NMR spectrum, the magnitude of chemical shift of the carbon of --COOH of oleic acid was found to have shifted from 180.40 ppm to 170.59 ppm. These results indicate that the oleic acid formed an amide bond with the beta-alanine residue of carnosine. The infrared absorption spectrum is shown in FIG. 1.
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tetrahydroxyfuran
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10 mL
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N-hydroxysuccinimide ester
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380 mg
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N-oleoyl-carnosine
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200 mg
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226 mg
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84 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Alanine-2,2,3,3-d4
Reactant of Route 2
b-Alanine-2,2,3,3-d4
Reactant of Route 3
b-Alanine-2,2,3,3-d4
Reactant of Route 4
b-Alanine-2,2,3,3-d4
Reactant of Route 5
b-Alanine-2,2,3,3-d4
Reactant of Route 6
b-Alanine-2,2,3,3-d4

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